molecular formula C15H17NO B3040464 (1R*,2S*)-2-(Methylamino)-1,2-diphenylethan-1-ol CAS No. 20616-52-8

(1R*,2S*)-2-(Methylamino)-1,2-diphenylethan-1-ol

Cat. No.: B3040464
CAS No.: 20616-52-8
M. Wt: 227.3 g/mol
InChI Key: BLDFSDCBQJUWFG-LSDHHAIUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R*,2S*)-2-(Methylamino)-1,2-diphenylethan-1-ol is a useful research compound. Its molecular formula is C15H17NO and its molecular weight is 227.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Asymmetric Organocatalysis

Ionic liquid-supported organocatalysts derived from 1,2-diphenylethanes, such as (1R,2R)-1,2-bis[(S)-prolinamido]-1,2-diphenylethanes, are used in asymmetric aldol reactions. These organocatalysts have shown effectiveness in reactions involving acetone with α-keto esters or trifluoroacetophenone, providing high yields and moderate to high enantioselectivity. Additionally, these catalysts can be recycled, though with a gradual decrease in conversion and enantioselectivity (Kochetkov et al., 2015).

Pheromone Synthesis

The compound plays a role in the synthesis of enantiomerically pure (2S,3R)-3-methylalkan-2-ols, which are used as esters in the sex pheromones of several pine sawflies. This synthesis involves an asymmetric 1,3-dipolar cycloaddition, providing a valuable method for the production of similar compounds, showcasing the compound's utility in organic synthesis and chemical ecology (Karlsson & Högberg, 2000).

Molecular Shape Studies

The molecular shape and conformation of 2-methylamino-1-phenylethanol, an analogue of adrenaline, have been studied using free jet microwave absorption spectroscopy. This research provides insights into the conformational species of the compound, their stability, and the influence of substituents like the methyl group on these conformers. Such studies are critical in understanding the physical and chemical properties of biomolecules (Melandri et al., 2009).

Chemical Synthesis and Characterization

1,2-Diphenylethane derivatives are important organic synthetic intermediates. Various synthetic processes involving 1,2-diphenylethane have been explored, including reactions like F-C alkylation and benzyl coupling, highlighting the compound's significance in organic synthesis (Tang Zhong-feng, 2010).

Spectroscopy and Molecular Docking Studies

The compound has been extensively studied through spectroscopic methods like FT-IR, FT-Raman, UV, and NMR, contributing to a deeper understanding of its molecular structure. Additionally, molecular docking studies suggest potential inhibitory activity against Bacillus anthracis, indicating its relevance in medicinal chemistry and drug design (Subashini et al., 2016).

Properties

IUPAC Name

(1R,2S)-2-(methylamino)-1,2-diphenylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c1-16-14(12-8-4-2-5-9-12)15(17)13-10-6-3-7-11-13/h2-11,14-17H,1H3/t14-,15+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLDFSDCBQJUWFG-LSDHHAIUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(C1=CC=CC=C1)C(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@@H](C1=CC=CC=C1)[C@@H](C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R*,2S*)-2-(Methylamino)-1,2-diphenylethan-1-ol
Reactant of Route 2
Reactant of Route 2
(1R*,2S*)-2-(Methylamino)-1,2-diphenylethan-1-ol
Reactant of Route 3
Reactant of Route 3
(1R*,2S*)-2-(Methylamino)-1,2-diphenylethan-1-ol
Reactant of Route 4
Reactant of Route 4
(1R*,2S*)-2-(Methylamino)-1,2-diphenylethan-1-ol
Reactant of Route 5
Reactant of Route 5
(1R*,2S*)-2-(Methylamino)-1,2-diphenylethan-1-ol
Reactant of Route 6
Reactant of Route 6
(1R*,2S*)-2-(Methylamino)-1,2-diphenylethan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.